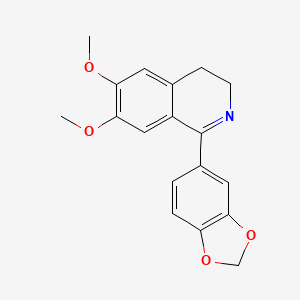

Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of the compound reveals distinct signals for the benzodioxole protons as a singlet at δ 6.08 ppm (2H, -O-C₆H₃-O-), consistent with the symmetrical environment of the dioxole ring. The methoxy groups at positions 6 and 7 appear as singlets at δ 3.84 and 3.82 ppm, respectively, while the dihydroisoquinoline protons (H3 and H4) resonate as multiplet signals between δ 2.70–3.10 ppm. The aromatic protons of the isoquinoline core are observed as doublets in the δ 6.90–7.20 ppm range, with coupling constants (J = 8.5 Hz) indicative of para-substitution.

¹³C-NMR data corroborates the structure, with carbonyl carbons of the benzodioxole ring appearing at δ 148.2 ppm and methoxy carbons at δ 56.1 and 56.3 ppm. The quaternary carbons of the isoquinoline system are identified at δ 132.5 (C1) and 128.9 ppm (C8).

Infrared (IR) Spectroscopy

Key IR absorptions include a strong band at 1240 cm⁻¹, attributed to the asymmetric stretching of the C-O-C bonds in the benzodioxole ring. The methoxy groups exhibit symmetric stretching vibrations at 2830 cm⁻¹, while the aromatic C-H bending modes appear at 830 and 750 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 311.1264 [M+H]⁺, consistent with the molecular formula C₁₈H₁₇NO₄. Fragmentation patterns reveal dominant peaks at m/z 280.0987 (loss of -OCH₃) and m/z 149.0238 (benzodioxole fragment).

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of a closely related analog (9-(tert-butyl)-8,9-dihydro-5H-dioxolo[4,5-g]pyrazino[1,2-b]isoquinoline-7,10-dione) provide insights into the structural features of the benzodioxole-isoquinoline system. The crystal lattice belongs to the monoclinic space group P2₁/c, with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, and β = 98.76°. The dihydroisoquinoline core adopts a boat-like conformation, while the benzodioxole ring remains planar. Intermolecular C-H···O interactions between methoxy oxygen and adjacent aromatic protons stabilize the crystal packing.

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Volume | 1587.3 ų |

| Bond Length (C-O) | 1.364 Å |

| Torsion Angle (C3-C4) | 112.5° |

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal the electron density distribution across the molecule. The highest occupied molecular orbital (HOMO) is localized on the benzodioxole ring (-5.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the isoquinoline core (-1.89 eV), indicating charge transfer potential. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the oxygen lone pairs of the methoxy groups and the σ* orbitals of adjacent C-H bonds, contributing to the molecule’s stability.

Table 3: Computational Results

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.32 |

| LUMO Energy | -1.89 |

| Band Gap | 3.43 |

| Dipole Moment | 2.78 Debye |

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWXVYQQJLPLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC4=C(C=C3)OCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467041 | |

| Record name | Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18780-57-9 | |

| Record name | Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous acidic catalyst under continuous flow conditions .

Industrial Production Methods

Continuous flow processes and the use of recyclable catalysts are advantageous for industrial applications due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include Pd catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:

Biological Activity

Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy- (CAS No. 18780-57-9) is a complex organic compound with significant biological activity. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising a fused isoquinoline core and a 1,3-benzodioxole moiety. Its molecular formula is C18H17NO4, with a molecular weight of approximately 281.34 g/mol. The presence of methoxy groups at the 6 and 7 positions enhances its chemical properties and potential biological activities.

Synthesis Methods

The synthesis of Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy- typically involves multi-step organic synthesis techniques. Common methods include:

- Acylation of 1,3-benzodioxole: This method utilizes recyclable heterogeneous acidic catalysts under continuous flow conditions.

- Electrophilic and nucleophilic substitutions: These reactions introduce various functional groups into the molecule.

These synthetic routes are critical for producing derivatives with altered pharmacological properties or enhanced biological activities.

Anticancer Potential

Isoquinoline derivatives have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit key enzymes involved in DNA repair and replication. For instance, indenoisoquinolines have shown dual inhibition of Tyrosyl-DNA-phosphodiesterase I (Tdp1) and Topoisomerase I (Top1), which are crucial targets in cancer therapy .

Table 1: Enzyme Inhibition Potency of Related Compounds

| Compound | Tdp1 Inhibition (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|

| Compound A | 5.0 ± 1.4 | 0.02 |

| Compound B | 11 ± 5 | 0.45 |

| Isoquinoline Derivative | TBD | TBD |

The potency of these compounds suggests that Isoquinoline derivatives could be developed as effective anticancer agents.

Other Biological Activities

Isoquinoline compounds have also been evaluated for their anti-inflammatory effects. Studies have shown that certain derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .

Case Studies

-

Study on Anticancer Activity:

A study evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that several compounds exhibited cytotoxicity comparable to established chemotherapeutics. -

Inflammatory Response Inhibition:

In vitro studies demonstrated that isoquinoline derivatives significantly reduced nitric oxide production in RAW 264.7 cells stimulated by lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

This group may improve binding to receptors requiring electron-rich motifs .

Synthetic Routes: The Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines, as seen in the 2-chlorophenyl derivative (63% yield) . The Pictet-Spengler reaction is employed for tetrahydroisoquinolines, such as derivatives with morpholine or piperazine side chains .

Physicochemical Properties: The target compound’s higher oxygen content (C₁₈H₁₉NO₄) compared to halogenated analogs (e.g., C₁₇H₁₆BrNO₂ ) may improve solubility in polar solvents. Tetrahydroisoquinolines (e.g., CAS 15547-55-4 ) exhibit full saturation at positions 1–4, altering conformational flexibility and metabolic stability.

Q & A

Q. What are the optimal synthetic routes for preparing this isoquinoline derivative, and how can reaction conditions be optimized?

The compound can be synthesized via regioselective nucleophilic addition using Grignard reagents (e.g., TMPMgCl·LiCl) and aldehydes like piperonal. Key steps include flash column chromatography for purification (ethyl acetate/dichloromethane + triethylamine) and monitoring reaction progress via TLC. Yields (~43%) depend on stoichiometric ratios and temperature control . For derivatives, acetonitrile intermediates have been used to generate azolyl- and pyridoisoquinolines under reflux conditions with DMF as solvent .

Q. What analytical methods are recommended for structural characterization?

Use and NMR to confirm substitution patterns (e.g., methoxy groups at C6/C7 and benzodioxol integration). IR spectroscopy identifies functional groups (e.g., CN stretches at ~2200 cm) . High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated for (±)-benzylisoquinoline derivatives (e.g., [M+H] at m/z 432.1805) .

Q. What safety protocols are critical during handling?

Wear full protective gear (lab coat, gloves, goggles) due to potential acute toxicity. Use P95 respirators in poorly ventilated areas. Avoid drainage contamination, as stability data indicate environmental persistence .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates rotational barriers (e.g., ~12.6 kJ/mol in solvents like THF or chloroform) and electron localization functions (ELF) to assess intramolecular interactions involving the benzodioxol ring. NBO analysis reveals charge distribution critical for designing derivatives with enhanced bioactivity .

Q. How do structural modifications influence biological activity, and how can SAR studies be designed?

Introduce alkyl chains (C6–C17) at C1 to study cytotoxicity and antimicrobial activity. Use in vitro assays (e.g., MTT for cytotoxicity, broth microdilution for MICs) with controls like 1-methyltetrahydroisoquinoline. SAR trends show increased lipophilicity enhances membrane penetration but may reduce solubility .

Q. How can contradictory spectral data be resolved during characterization?

For overlapping NMR peaks (e.g., aromatic protons at δ 6.7–8.3 ppm), employ - HSQC or COSY to differentiate signals. In cases of ambiguous melting points (e.g., 256°C vs. 262°C), recrystallize in ethanol/water mixtures and cross-validate with DSC .

Q. What strategies validate sensor-based detection of benzodioxol precursors in complex matrices?

Use PCA to reduce dimensionality in sensor arrays (e.g., 8 coatings detecting 6 analytes). Calibrate with spiked samples (0.1–10 ppm) and validate via GC-MS. Linear manifolds in PCA plots distinguish benzodioxol from interferents like ethanol or heptane .

Methodological Considerations

Key Research Gaps

- Limited data on chronic toxicity and environmental degradation pathways.

- Mechanistic studies linking electronic properties (e.g., ELF profiles) to in vivo efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.